Orpiment (As2S3)

Beschreibung

Significance in Chemical Sciences and Materials Research

The significance of Orpiment in the chemical sciences is multifaceted. It serves as a key compound in the study of arsenic sulfide (B99878) systems and provides a platform for investigating the properties of Group V/VI semiconductors. wikipedia.org Its layered crystalline structure, where As₂S₃ macromolecules are held together by van der Waals forces, makes it an interesting subject for studies in solid-state chemistry and physics. nih.gov

In materials research, Orpiment has garnered attention for its unique optical and electronic properties. optica.org It is an intrinsic p-type semiconductor and exhibits photo-induced phase-change properties, making it a candidate for various technological applications. wikipedia.org Historically, it was a prized, albeit toxic, pigment used in ancient Egyptian and Chinese art. geologyscience.com Modern research, however, has pivoted towards its potential in advanced materials.

Overview of Current Research Trajectories for Orpiment

Contemporary research on Orpiment is diverse, spanning several key areas:

Semiconductor and Optoelectronics: As a semiconductor with a considerable bandgap, research is ongoing to modulate its electronic and optical properties. researchgate.netresearchgate.net High-pressure studies, for instance, have been employed to investigate the transition of its layered structure and the resulting changes in its physical properties. researchgate.netresearchgate.net The goal is to expand its potential applications in electronics and optoelectronics. researchgate.net

Energy Storage: Recent studies have explored the use of two-dimensional nanosheets of As₂S₃, produced through liquid-phase exfoliation of orpiment, as anodes in potassium-ion batteries. nih.govacs.org These nanosheets have demonstrated impressive discharge capacities and excellent cycling stability, suggesting a promising future for Orpiment in next-generation energy storage solutions. nih.govresearcher.liferesearchgate.net

Environmental Remediation: The biogeochemical cycle of arsenic is a critical area of environmental research. lidsen.com Studies are investigating the role of sulfate-reducing bacteria in the precipitation of arsenic from contaminated water as orpiment-like phases (As₂S₃). sci-hub.seresearchgate.net This biological sulfate (B86663) reduction process shows potential for the effective remediation of arsenic from groundwater and acid mine drainage. sci-hub.se

Art Conservation and Archaeology: Advanced analytical techniques are being used to study the degradation of Orpiment pigments in historical artworks. nih.govacs.org Understanding the chemical pathways of its degradation, which can lead to the formation of compounds like arsenolite (As₂O₃), is crucial for the preservation and restoration of cultural heritage. nih.govresearchgate.netuva.nl Research also focuses on distinguishing between natural and artificial Orpiment used in historical artifacts. researchgate.netchimia.chd-nb.info

Data Tables

Table 1: Physical and Chemical Properties of Orpiment (As₂S₃)

| Property | Value |

| Chemical Formula | As₂S₃ |

| Molar Mass | 246.02 g·mol⁻¹ wikipedia.org |

| Appearance | Lemon-yellow to golden or brownish yellow crystals wikipedia.org |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | P2₁/n wikipedia.org |

| Hardness (Mohs) | 1.5–2 wikipedia.org |

| Specific Gravity | 3.49 wikipedia.org |

| Melting Point | 310 °C (590 °F; 583 K) wikipedia.org |

| Boiling Point | 707 °C (1,305 °F; 980 K) wikipedia.org |

| Solubility in water | Insoluble wikipedia.org |

Table 2: Crystallographic Data of Orpiment and its Dimorph, Anorpiment

| Parameter | Orpiment | Anorpiment |

| Crystal System | Monoclinic | Triclinic cambridge.org |

| Space Group | P2₁/n wikipedia.org | Pī cambridge.org |

| a (Å) | 11.475(5) wikipedia.org | 5.7577(2) cambridge.org |

| b (Å) | 9.577(4) wikipedia.org | 8.7169(3) cambridge.org |

| c (Å) | 4.256(2) wikipedia.org | 10.2682(7) cambridge.org |

| α (°) | 90 | 78.152(7) cambridge.org |

| β (°) | 90.45(5) wikipedia.org | 75.817(7) cambridge.org |

| γ (°) | 90 | 89.861(6) cambridge.org |

Eigenschaften

CAS-Nummer |

12255-89-9 |

|---|---|

Molekularformel |

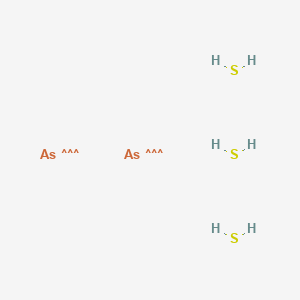

As2H6S3 |

Molekulargewicht |

252.1 g/mol |

InChI |

InChI=1S/2As.3H2S/h;;3*1H2 |

InChI-Schlüssel |

JTEISIQYUPOOLG-UHFFFAOYSA-N |

SMILES |

S.S.S.[As].[As] |

Kanonische SMILES |

S.S.S.[As].[As] |

Andere CAS-Nummern |

12255-89-9 |

Synonyme |

alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |

Herkunft des Produkts |

United States |

Geological Occurrence and Mineralogical Genesis

Hydrothermal Formation Processes

The most common geological setting for orpiment is in hydrothermal mineral deposits. geologyscience.com These deposits are the result of hot, mineral-rich fluids circulating through fractures and cavities within the Earth's crust. geologyscience.com

Role of Hydrothermal Fluids and Geochemical Conditions

Hydrothermal fluids are the primary agents for the formation of orpiment. geologyscience.com These fluids, often associated with magmatic or volcanic activity, are heated water solutions that can dissolve a variety of elements and compounds, including arsenic and sulfur. geologyscience.comresearchgate.net The presence of arsenic and sulfur in the geological environment is a fundamental prerequisite for orpiment formation. geologyscience.com Arsenic is typically introduced into these systems through magmatic or hydrothermal processes, while sulfur can originate from various sources, including the hydrothermal fluids themselves and the surrounding rocks. geologyscience.com

The precipitation of orpiment from these fluids occurs when the concentrations of arsenic and sulfur reach a saturation point, leading to their reaction and the formation of orpiment crystals. geologyscience.com This process is highly dependent on the geochemical conditions of the fluid. Orpiment is stable and precipitates in reduced conditions (Eh<0) and at high sulfur activity. ifremer.frdiva-portal.org Modeling has shown that orpiment is stable over a wide range of arsenic concentrations under these reducing conditions. diva-portal.org The initial dissolution of orpiment is a non-redox process that releases arsenite and sulfide (B99878). researchgate.net

Temperature and Pressure Influences on Mineral Precipitation

Changes in temperature and pressure within the hydrothermal system are critical factors that trigger the precipitation of orpiment. geologyscience.com As the hot hydrothermal fluids ascend through rock fractures, they experience a decrease in both temperature and pressure. geologyscience.com Orpiment is typically formed in low-temperature hydrothermal veins, with formation temperatures generally below 300°C. wikipedia.orgalexstrekeisen.itleeds.ac.uk Studies of fluid inclusions in minerals associated with orpiment, such as at the Getchell Carlin-type gold deposit in Nevada, indicate that ore-stage mineralization with orpiment occurred at temperatures around 155 to 200°C and pressures of approximately 330 bar. geoscienceworld.org The continued cooling of the hydrothermal system can lead to the precipitation of orpiment. geoscienceworld.org While pressure is a factor, temperature decrease and pH increase are considered the most likely drivers for the removal of arsenic from sulfate (B86663) solutions and its deposition as arsenic sulfides in hot spring systems. usf.edu Specifically, orpiment precipitates from low-temperature (<100°C) hot spring fluids when the pH is less than 4. usf.edu

Volcanic and Geothermal Environment Occurrences

Orpiment is frequently associated with volcanic rocks and geothermal areas. geologyscience.com It can be found in volcanic fumaroles, which are openings in the Earth's crust that emit steam and gases, and as a sublimation product in these environments. wikipedia.orgalexstrekeisen.it Hot springs are another common setting for orpiment deposition. wikipedia.orgmindat.orgbritannica.com In these geothermal systems, arsenic and sulfur are introduced through volcanic processes, creating the necessary components for orpiment formation. geologyscience.com The mineral can precipitate directly from hot spring fluids or form as a result of the alteration of other arsenic-bearing minerals. usf.edugeologyscience.ru For instance, in some geothermal fields, orpiment precipitation has been observed where H₂S-rich steam vents occur in the bed of hot spring-fed streams. usf.edu

Sedimentary Deposit Occurrences

While less common than in hydrothermal and volcanic settings, orpiment can also be found in sedimentary rock formations. geologyscience.com These occurrences are typically the result of the alteration of pre-existing minerals and the subsequent deposition of orpiment from fluids that have leached arsenic and sulfur from other sources. geologyscience.com Evidence of hydrothermal fluid circulation is also seen in some sedimentary deposits containing orpiment, where it is co-deposited with other minerals like borates. geoscienceworld.org

Association with Other Arsenic Sulfide Minerals and Sulfosalts

Orpiment is frequently found in association with a variety of other sulfide and sulfosalt minerals due to the similar geological processes that lead to their formation. geologyscience.com The most common and closely related of these is realgar (AsS), another arsenic sulfide mineral. wikipedia.orgle-comptoir-geologique.comalexstrekeisen.it Orpiment and realgar often occur in the same deposits and can form in the same geologic environments. wikipedia.org In fact, orpiment can form as an alteration product of realgar, particularly upon exposure to light. le-comptoir-geologique.comalexstrekeisen.it

Other associated minerals include:

Stibnite (Sb₂S₃): Often found with orpiment in low-temperature hydrothermal deposits. le-comptoir-geologique.comarizona.edu

Cinnabar (HgS): Another mineral associated with orpiment in epithermal deposits. le-comptoir-geologique.comgeologyscience.comle-comptoir-geologique.com

Pyrite (FeS₂): Commonly occurs alongside orpiment in hydrothermal veins. geologyscience.comle-comptoir-geologique.com

Marcasite (FeS₂): Found in association with orpiment in some deposits. rruff.info

Galena (PbS) and Sphalerite (ZnS): These can be present in the outer parts of deposits where orpiment is found.

Dufrénoysite (Pb₂As₂S₅): A sulfosalt that has been found in association with orpiment.

Calcite (CaCO₃), Barite (BaSO₄), and Gypsum (CaSO₄·2H₂O): These are common gangue minerals found with orpiment. arizona.edu

A triclinic dimorph of orpiment, called anorpiment, has been discovered and is also a low-temperature hydrothermal mineral associated with orpiment, realgar, and other sulfides. researchgate.net

Biogenic and Non-Equilibrium Formation Mechanisms

While the primary formation of orpiment is through abiotic geological processes, there is growing evidence for biogenic and non-equilibrium formation mechanisms. It was traditionally thought that As₂S₃ was formed exclusively by abiological processes. pnas.org However, research has shown that microbial activity can play a role in the precipitation of arsenic sulfides. ifremer.fr The biogenic formation of arsenic-sulfide nanotubes has been observed, created by the bacterium Shewanella sp.. pnas.org In these instances, the initial precipitate is amorphous and becomes more crystalline over time, forming both orpiment and realgar. pnas.org

Studies have also demonstrated that the formation of arsenic-sulfide minerals is significantly enhanced under mildly acidic conditions (pH 6.1) in the presence of sulfate-reducing bacteria. nih.govcore.ac.uk The proportion of orpiment to realgar in the precipitate appears to be influenced by pH, with a higher proportion of orpiment forming at a slightly higher pH (7.2). nih.govcore.ac.uk

Furthermore, the discovery of anorpiment, a triclinic polymorph of As₂S₃, suggests formation under non-equilibrium conditions. Its geological setting is consistent with a low-temperature hydrothermal process, but it is believed to have formed under conditions stabilized by non-equilibrium processes, potentially including templating or even biogenic activity.

Table of Associated Minerals and their Chemical Formulas

| Mineral Name | Chemical Formula |

|---|---|

| Anorpiment | As₂S₃ |

| Barite | BaSO₄ |

| Calcite | CaCO₃ |

| Cinnabar | HgS |

| Dufrénoysite | Pb₂As₂S₅ |

| Galena | PbS |

| Gypsum | CaSO₄·2H₂O |

| Marcasite | FeS₂ |

| Orpiment | As₂S₃ |

| Pyrite | FeS₂ |

| Realgar | AsS |

| Sphalerite | ZnS |

| Stibnite | Sb₂S₃ |

Synthesis Methodologies and Advanced Material Fabrication

Natural Occurrence versus Synthetic Production Pathways

Orpiment, with the chemical formula As2S3, is a mineral found in hydrothermal veins, hot springs, and volcanic fumaroles. Its natural deposits are located in various parts of the world, including Romania, Germany, Turkey, and the United States. Natural orpiment is characterized by its bright, warm yellow color and a mica-like, flaky structure, which can make it challenging to grind into a fine powder for use as a pigment. d-nb.info

The synthetic production of arsenic trisulfide, often referred to as "king's yellow," began in the 18th century. Synthetic orpiment offered a purer and less expensive alternative to the natural mineral. Two primary methods for synthetic production have been developed: the dry process and the wet process. d-nb.info

Dry Process: This method involves the sublimation and recrystallization of natural orpiment, sometimes with the addition of sulfur, or by using arsenical ore and sulfur as starting materials. d-nb.info The resulting material from the dry process, when natural orpiment is not the starting material, is often a mixture of crystalline arsenolite (As2O3) and amorphous arsenic sulfide (B99878) glass (g-As2S3). chimia.ch

Wet Process: This technique involves reacting hydrogen sulfide (H2S) gas with a hydrochloric acid solution of arsenic(III) oxide (As2O3). d-nb.info The resulting yellow precipitate is collected as artificial orpiment. d-nb.info Wet-process synthesis typically produces golden yellow, amorphous, spherical particles with a diameter ranging from 0.2 to 2 micrometers. chimia.ch

A key differentiator between natural and synthetic orpiment lies in their particle morphology and size. Natural orpiment typically presents as flat, plate-like particles ranging from 1 to 30 micrometers, while synthetic versions often consist of more homogeneous, smaller, spherical particles. d-nb.info For instance, one study found that artificial arsenic sulfide pigments had spherical particles around 1–3 μm in diameter. d-nb.info Synthetic orpiment may also be contaminated with arsenic(III) oxide.

| Characteristic | Natural Orpiment | Synthetic Orpiment (Dry Process) | Synthetic Orpiment (Wet Process) |

| Source | Mineral deposits | Sublimation of arsenical compounds d-nb.info | Precipitation from solution d-nb.info |

| Particle Shape | Flat, plate-like, fibrous d-nb.info | Often a mix of crystalline and amorphous glassy particles chimia.ch | Amorphous, spherical chimia.ch |

| Particle Size | 1-30 µm d-nb.info | Can be fine to medium | 0.2-2 µm chimia.ch |

| Purity | May contain other minerals. | Can be purer than natural orpiment. | Generally high purity. |

| Common Impurities | Varies with deposit. | Arsenic(III) oxide | Residual reactants. |

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile and controllable route for the synthesis of orpiment, particularly for producing nanoparticles and quantum dots. These "bottom-up" approaches build nanomaterials from atomic or molecular precursors. quora.com

A common solution-based method is a clock reaction between an acidified arsenate solution and a thiosulfate (B1220275) solution, which produces a golden-yellow orpiment precipitate. youtube.com This method takes advantage of the high insolubility of orpiment in water, allowing for its isolation through filtration. youtube.com

Another approach involves dissolving bulk arsenic(II) sulfide in ethylenediamine (B42938) to form a solution-like cluster. acs.org This cluster can then be transformed into nanocrystals through mild thermal treatment in protic polar solvents. acs.org The size of the resulting nanocrystals can be controlled, which in turn influences their fluorescent properties. acs.org

The biosynthesis of orpiment has also been demonstrated using microorganisms. For example, the bacterium Shewanella sp. HN-41 can produce As-S nanotubes when provided with sources of arsenic and sulfur under anaerobic conditions. mdpi.com Over time, the crystallinity and chemical composition of these biogenic nanotubes evolve, initially forming orpiment (As2S3) and later developing into other arsenic sulfide structures like uzonite (As4S5) and realgar (AsS). mdpi.com

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques are crucial for fabricating thin films of orpiment, which have potential applications in electronics and optics. These methods can be broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). ocricom.com

Physical Vapor Deposition (PVD) involves the creation of a vapor from a solid source material, which then condenses on a substrate to form a thin film. researchgate.net Methods like evaporation and sputtering fall under this category. ocricom.com Electron beam evaporation is a widely used PVD technique suitable for a variety of materials, including sulfides. ocricom.com

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. rsc.org The growth of thin films in CVD is influenced by parameters such as precursor chemistry, temperature, and pressure. rsc.org For producing oxide films, a related technique called Atomic Layer Deposition (ALD), also known as Atomic Layer Epitaxy (ALE), offers precise control over film thickness by using self-terminating surface reactions. google.com While this is described for oxides, similar principles can be applied for sulfide films.

These deposition techniques allow for the creation of thin films with specific properties tailored for various applications. The choice of method depends on the desired film characteristics, such as thickness, uniformity, and purity.

Nanomaterial Synthesis

The synthesis of orpiment at the nanoscale has opened up new avenues for its application. Nanomaterials can be fabricated through two main strategies: top-down and bottom-up approaches. quora.comyoutube.com

Top-Down Approaches for Orpiment Nanostructures

Top-down methods involve the size reduction of bulk materials to create nanostructures. quora.combdu.ac.in This is a subtractive process where a larger piece of material is broken down. bdu.ac.in

Common top-down techniques include:

Mechanical Grinding (Ball Milling): This method uses high-energy impacts to grind bulk materials into fine powders, including nanoparticles. bdu.ac.in

Lithography: Techniques like photolithography, electron-beam lithography, and nanoimprint lithography are used to pattern a material at the nanoscale. bdu.ac.intcd.ie These methods are widely used in the microelectronics industry. nanografi.com

Liquid-Phase Exfoliation: This technique involves exfoliating layered bulk crystals, like natural orpiment, in a liquid to produce 2D nanosheets. acs.org For example, orpiment nanosheets with mean lateral dimensions of 400 nm and thicknesses of 10 nm have been produced using this method. acs.org

Bottom-Up Approaches for Orpiment Nanostructures

Bottom-up approaches construct nanomaterials from atomic or molecular building blocks. quora.comyoutube.com This additive process often involves chemical synthesis and self-assembly. youtube.comtcd.ie

Examples of bottom-up methods for orpiment nanostructures include:

Colloidal Synthesis: This involves the formation of nanoparticles in a solution, allowing for good control over their size and shape. mdpi.com Orpiment quantum dots have been synthesized via a wet chemical method in a coordinating solvent. researchgate.net

Sol-Gel Processing: This is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

Hydrothermal Synthesis: This method uses aqueous solutions at high temperatures and pressures to crystallize materials.

Biosynthesis: As mentioned earlier, microorganisms can be used to synthesize orpiment nanotubes. mdpi.com

| Approach | Description | Examples |

| Top-Down | Starts with bulk material and breaks it down to the nanoscale. quora.combdu.ac.in | Ball Milling, Lithography, Liquid-Phase Exfoliation bdu.ac.intcd.ieacs.org |

| Bottom-Up | Builds nanostructures from atoms or molecules. quora.comyoutube.com | Colloidal Synthesis, Sol-Gel Processing, Biosynthesis mdpi.commdpi.comresearchgate.net |

Quantum Dot Synthesis and Characterization

Orpiment quantum dots (QDs) are semiconductor nanocrystals that exhibit size-dependent photoluminescence due to quantum confinement effects. publish.csiro.audrexel.edu They have been synthesized through both top-down and bottom-up routes. publish.csiro.au

One bottom-up synthesis method involves using a mixture of ethanolamine (B43304) and triethanolamine (B1662121) as a coordinating solvent. researchgate.net Another wet chemical process dissolves bulk arsenic(II) sulfide in ethylenediamine and then transforms the resulting clusters into nanocrystals with mild thermal treatment. acs.org

Characterization of orpiment QDs reveals a narrow size distribution, good solubility, and strong blue photoluminescence emission. researchgate.net These QDs show size-dependent fluorescence ranging from the UV to the blue region of the spectrum. acs.org The unique optical properties of orpiment QDs make them promising candidates for various applications, including biomedical imaging. researchgate.netdrexel.edu

High-Pressure Synthesis and Structural Modulation

The application of high pressure serves as a powerful tool to investigate and manipulate the structural and electronic properties of orpiment (As₂S₃). Research into its high-pressure behavior reveals complex transformations in both its crystalline and amorphous forms, leading to the formation of novel phases and significant changes in its material characteristics.

Under compression, crystalline orpiment (α-As₂S₃), which has a layered monoclinic structure at ambient conditions, exhibits significant structural evolution. researchgate.netacs.org While no first-order phase transition is observed up to 25 GPa at room temperature, evidence suggests an isostructural phase transition occurring above 20 GPa. researchgate.netrsc.orgupv.es This transition is characterized by a notable increase in the coordination number of arsenic, from three at ambient pressure to over five above 20 GPa. researchgate.netrsc.orgupv.es This change in coordination is linked to the formation of metavalent bonding at high pressures, a state intermediate between covalent and metallic bonding. researchgate.netrsc.org This structural modulation is also accompanied by a progressive decrease in the optical and electronic bandgap, an increase in the dielectric tensor components and Born effective charges, and a considerable softening of many high-frequency optical modes. researchgate.netrsc.orgupv.es

Further studies indicate that at pressures greater than 6 GPa, As₂S₃ can become metastable and decompose into two high-pressure phases, AsS₂ and AsS. researchgate.net The newly formed AsS₂ phase can be preserved in a metastable single-crystalline form at ambient pressure. researchgate.net This high-pressure modification possesses a layered structure with a P1211 monoclinic symmetry group. researchgate.net In contrast, other research suggests the monoclinic structure of orpiment remains stable up to 47.0 GPa without a phase transition. researchgate.net

The behavior of glassy or amorphous As₂S₃ (g-As₂S₃) under pressure is also a subject of significant research, revealing the phenomenon of polyamorphism—the existence of multiple amorphous structures. aip.orgmdpi.com Upon compression, g-As₂S₃ undergoes a series of transformations. Initially, a reversible elastic step up to 1.3 GPa leads to a reduction of voids and cavities. acs.orgresearchgate.net As pressure increases, significant chemical disorder develops, with the population of As-As homopolar bonds reaching up to 30% above 8-9 GPa. acs.orgresearchgate.netresearchgate.net

In situ high-pressure investigations using techniques like X-ray absorption spectroscopy have shown a gradual elongation of the average As-S bond length in the pressure range of 15–50 GPa, which is interpreted as an increase in the average As-S coordination number. aip.org This structural change is reversible upon the release of pressure. aip.org Raman scattering experiments have provided evidence for a glass-to-glass transition at approximately 4 GPa, attributed to a structural reorganization from a two-dimensional to a three-dimensional network. aip.org This pressure-induced metallization is confirmed by the negative shift of the As K absorption edge, consistent with the continuous closure of the energy gap observed in optical absorption measurements up to 57 GPa. aip.org

The table below summarizes the key findings from high-pressure studies on both crystalline and amorphous As₂S₃.

| Material Form | Pressure Range | Observed Phenomena | Key Findings | Citations |

| Crystalline (α-As₂S₃) | > 6 GPa | Decomposition | Becomes metastable and decomposes into AsS₂ and AsS. | researchgate.netresearchgate.net |

| Crystalline (α-As₂S₃) | up to 25 GPa | No first-order phase transition | The monoclinic structure is maintained. | researchgate.netrsc.orgupv.es |

| Crystalline (α-As₂S₃) | > 20 GPa | Isostructural phase transition | Increase in As coordination number from 3 to >5; formation of metavalent bonding. | researchgate.netrsc.orgupv.es |

| Crystalline (α-As₂S₃) | up to 47.0 GPa | Structural stability | Monoclinic structure remains stable without phase transition. | researchgate.net |

| Amorphous (g-As₂S₃) | ~4 GPa | Glass-to-glass transition | Structural reorganization from a 2D to a 3D network. | aip.org |

| Amorphous (g-As₂S₃) | up to 14.7 GPa | Densification and chemical disorder | Initial reversible elastic step up to 1.3 GPa, followed by an increase in As-As homopolar bonds. | acs.orgresearchgate.net |

| Amorphous (g-As₂S₃) | 15-50 GPa | Increased coordination | Gradual elongation of the average As-S bond length. | aip.org |

| Amorphous (g-As₂S₃) | up to 57 GPa | Metallization | Continuous closure of the energy gap. | aip.org |

The research into the high-pressure behavior of As₂S₃ not only provides fundamental insights into its material properties but also opens avenues for designing materials with tailored optical and electronic characteristics. The ability to modulate the structure and bonding through pressure engineering is a promising strategy for expanding the applications of arsenic trisulfide in various technological fields. researchgate.netresearchgate.netiphy.ac.cn

Structural Characterization and Advanced Spectroscopic Analysis

Crystallographic Studies of Orpiment (Monoclinic As₂S₃)

Crystallographic studies have been fundamental in elucidating the atomic arrangement of orpiment, revealing a complex and fascinating structure.

Orpiment crystallizes in the monoclinic system. wikipedia.org Its crystal structure is characterized by the space group P2₁/n. wikipedia.orgarizona.edurruff.info This space group indicates the presence of a two-fold screw axis and a diagonal glide plane. rruff.info The unit cell of orpiment contains four formula units of As₂S₃. arizona.edu

The lattice parameters, which define the size and shape of the unit cell, have been determined through X-ray diffraction studies. While slight variations exist between different studies, representative values are provided in the table below.

Table 1: Unit Cell Parameters of Monoclinic Orpiment (As₂S₃)

| Parameter | Value | Reference |

| a | 11.475(5) Å | mindat.org |

| b | 9.577(4) Å | mindat.org |

| c | 4.256(2) Å | mindat.org |

| β | 90.45(5)° | mindat.org |

| Unit Cell Volume (V) | 467.70 ų | mindat.org |

These parameters are crucial for understanding the geometric relationships between the atoms within the crystal lattice.

The structure of orpiment is distinctly anisotropic, consisting of two-dimensional layers of As₂S₃ stacked along the b-axis. arizona.edumaterialsproject.org Within these layers, arsenic and sulfur atoms are linked by strong covalent bonds, forming puckered sheets. arizona.eduresearchgate.net These sheets are composed of interconnected AsS₃ pyramids, where each arsenic atom is bonded to three sulfur atoms, and each sulfur atom is shared by two arsenic atoms. arizona.edu

For a long time, orpiment was not thought to exhibit polymorphism. researchgate.net However, a triclinic dimorph named anorpiment was discovered, challenging this long-held belief. researchgate.net Anorpiment also has the chemical formula As₂S₃ but crystallizes in a different system.

Anorpiment belongs to the triclinic space group P1̅. cambridge.org Its structure is also layered, similar to orpiment, but with a different stacking sequence of the As₂S₃ layers. The discovery of anorpiment is significant as it demonstrates that As₂S₃ can exist in more than one crystalline form under certain conditions.

Table 2: Comparison of Orpiment and Anorpiment

| Property | Orpiment | Anorpiment |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P1̅ |

| Structure | Layered | Layered (different stacking) |

Anisotropic Layered Structure Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are powerful tools for probing the vibrational properties of orpiment, providing insights into its bonding and structure.

Raman spectroscopy is particularly well-suited for studying the vibrational modes of orpiment. The Raman spectrum of crystalline As₂S₃ shows distinct peaks that can be assigned to specific atomic vibrations. acs.org The spectra are typically divided into two main regions: a high-frequency region (above ~280 cm⁻¹) corresponding to bond-stretching vibrations and a low-frequency region (below ~210 cm⁻¹) associated with bond-bending modes. acs.orgcsic.es

The most intense features in the Raman spectrum of orpiment are found in the high-frequency range, with prominent bands observed around 310, 355, and 382 cm⁻¹. acs.orgschweizerbart.de These are attributed to the stretching modes of the AsS₃ pyramids. rsc.org The lower frequency bands, including those around 135, 154, 179, and 202 cm⁻¹, correspond to the bending vibrations within the As₂S₃ layers. acs.org

Table 3: Prominent Raman Bands of Orpiment (As₂S₃)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~382 | As-S Stretching | acs.orgschweizerbart.de |

| ~355 | As-S Stretching | acs.orgschweizerbart.de |

| ~310 | As-S Stretching | acs.orgschweizerbart.de |

| ~202 | Bending Modes | acs.orgschweizerbart.de |

| ~180 | Bending Modes | schweizerbart.de |

| ~154 | Bending Modes | acs.org |

| ~135 | Bending Modes | acs.org |

Raman spectroscopy has also been instrumental in identifying the formation of As-As bonds under certain conditions, indicated by changes in the spectral features. rsc.org

Fourier-Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing infrared-active vibrational modes. In orpiment, the intralayer covalent bonds give rise to strong absorptions in the far-infrared region. rruff.info The analysis of FTIR spectra, in conjunction with Raman data, has been crucial for understanding the nature of both intramolecular and interlayer interactions. acs.orgnih.gov

Studies combining both techniques have helped to elucidate the directional nature of the van der Waals forces between the layers. acs.orgnih.gov The vibrational modes observed in both Raman and FTIR spectra provide a comprehensive picture of the dynamic behavior of the orpiment crystal lattice.

X-ray Diffraction (XRD) and Powder Diffraction Studies

Microscopic and Imaging Techniques

Microscopy provides direct visual information about the morphology, elemental composition, and atomic structure of orpiment.

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of the surface morphology of materials. When combined with Energy Dispersive X-ray Spectroscopy (EDS), it also allows for the determination of the elemental composition of the sample. dergipark.org.tr This combination is invaluable for characterizing orpiment particles.

SEM imaging of orpiment crystals reveals their characteristic layered, lamellar-foliated morphology. chimia.chnih.gov In studies of pigment degradation, SEM has been used to visualize the formation of new crystalline phases, such as the octahedral crystals of arsenolite, on the surface of orpiment grains. acs.orgresearchgate.net

EDS analysis provides semi-quantitative elemental data, confirming the presence and ratio of arsenic (As) and sulfur (S) in orpiment. dergipark.org.truantwerpen.be For instance, EDS analyses of orpiment from a Greek cave showed As content ranging from 60.24 to 61.32 wt% and S content from 38.92 to 39.90 wt%. researchgate.net This technique has been used to verify the composition of natural orpiment samples and synthesized amorphous arsenic sulfides. uantwerpen.beresearchgate.net SEM-EDS is frequently used alongside XRD and XANES to provide a comprehensive characterization of orpiment and its alteration products in various contexts, from geology to art conservation. acs.orgresearchgate.netdergipark.org.tr

Table 2: Example SEM-EDS Elemental Analysis of Orpiment

| Element | Weight % (Sample 1) | Weight % (Sample 2) | Atomic % (Sample 1) | Atomic % (Sample 2) |

|---|---|---|---|---|

| As | 60.24 | 61.32 | 40.09 | 40.12 |

| S | 38.92 | 39.90 | 59.91 | 59.88 |

Data derived from Lazaridis et al., 2011, for orpiment from Aghia Paraskevi. researchgate.net

Tomographic Transmission X-ray Microscopy (TXM) is a synchrotron-based imaging technique that provides three-dimensional (3D) structural and chemical information with nanoscale resolution. acs.orguva.nl It is particularly effective for studying the internal structure and chemical heterogeneity of materials.

TXM has been instrumental in investigating the light-induced degradation of orpiment. acs.orgresearchgate.netuva.nl By collecting 3D data at different X-ray energies, including energies around the As K-edge, researchers can create a 3D map of the sample's morphology and the distribution of different arsenic species within it. acs.orguva.nl For example, a study at SSRL beamline 6-2c used TXM to create a 3D reconstruction of a light-aged orpiment sample, clearly distinguishing between remaining orpiment particles and newly formed arsenolite crystals based on their X-ray absorption characteristics at specific energies. acs.orguva.nl This analysis confirmed that in the absence of a binding medium, As(V) species were not formed, a finding consistent with XANES results. acs.org The high spatial resolution of TXM allows for the segmentation of these different phases in 3D, providing detailed insight into the degradation mechanisms. uva.nl

Atomic Force Microscopy (AFM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for characterizing materials at the atomic and near-atomic scale.

HRTEM provides direct imaging of the crystalline lattice of materials. In studies of orpiment subjected to high pressure (e.g., in a diamond anvil cell), HRTEM images of the recovered sample have confirmed that the material remains in a crystalline state, retaining its intact layered structure. semanticscholar.orgdntb.gov.uaresearchgate.net Selected-area electron diffraction (SAED) patterns obtained via HRTEM further corroborate the crystalline nature of the sample. researchgate.net

AFM is used to image the surface topography of materials with very high resolution. It has been used to examine the surface of orpiment after being subjected to high pressure and then decompressed, revealing the presence of crystal-shaped clusters. semanticscholar.orgdntb.gov.uaresearchgate.net In studies of exfoliated As₂S₃ nanosheets, AFM has been used to measure the thickness and lateral dimensions of the individual sheets. nih.gov Together, HRTEM and AFM provide crucial information on the structural integrity and surface morphology of orpiment at the nanoscale, particularly when investigating its response to external stimuli like pressure. semanticscholar.orgdntb.gov.ua

Optical Microscopy and Polarized Light Microscopy (PLM)

Optical microscopy, particularly when enhanced with polarized light, serves as a fundamental and powerful tool for the characterization of orpiment (As₂S₃). This technique leverages the anisotropic nature of the orpiment crystal to reveal a wealth of information about its structure, orientation, and optical properties.

Under plane-polarized light, orpiment typically appears as yellow to golden-yellow or orange-yellow crystals or aggregates. wikipedia.orgontosight.ai Its monoclinic crystal structure gives rise to pleochroism, where the color of the crystal changes as it is rotated relative to the direction of polarized light. Specifically, the α refractive index direction appears colorless, the β direction is yellow, and the γ direction is greenish-yellow. culturalheritage.org This property is a key diagnostic feature in its identification.

Polarized light microscopy (PLM) is particularly effective in studying the layered and anisotropic structure of orpiment. culturalheritage.orgacs.orgculturalheritage.org When viewed between crossed polarizers, orpiment exhibits high-order interference colors due to its significant birefringence. culturalheritage.org The difference between its refractive indices (birefringence, Δn) is notably high, measuring approximately 0.35 in the visible spectrum. acs.orgtudelft.nlnih.gov This transcendent in-plane birefringence is a direct consequence of the material's structural anisotropy and is about 1.4 times higher than that of black phosphorus and 10 times that of Rhenium disulfide (ReS₂). acs.orgtudelft.nlnih.gov This strong birefringence allows for the precise determination of the orientation of the optical axes within a crystal flake. acs.orgtudelft.nlnih.gov

In practical applications, PLM is used to identify orpiment in pigment samples from historical artifacts. culturalheritage.org By observing the characteristic pleochroism, birefringence, and crystal habit, conservators and scientists can confirm its presence. culturalheritage.orgculturalheritage.org For instance, in the analysis of Ethiopian icons, polarized light microscopy was instrumental in identifying orpiment as the yellow pigment, often mixed with other pigments like indigo (B80030) to create green hues. culturalheritage.org The pigment samples are typically mounted in a medium with a known refractive index to facilitate the observation of their optical properties under the microscope. culturalheritage.org

Furthermore, PLM is a crucial preparatory step for more advanced spectroscopic and mechanical analyses. The ability to determine the crystallographic orientation of exfoliated As₂S₃ flakes is essential for studying its anisotropic properties, such as in polarization-dependent Raman spectroscopy and in the fabrication of orientation-dependent optomechanical devices. acs.orgtudelft.nlacs.org Researchers have successfully used PLM to align As₂S₃ flakes on prepatterned substrates to create mechanical resonators, demonstrating the practical utility of this technique in nanoscience and materials engineering. acs.orgtudelft.nl

The table below summarizes the key optical properties of orpiment observable through polarized light microscopy.

| Property | Description | Value/Observation | Citation |

|---|---|---|---|

| Crystal System | The crystal system to which orpiment belongs. | Monoclinic | wikipedia.orgculturalheritage.org |

| Color (Plane Polarized Light) | The observed color of the mineral in plane-polarized light. | Yellow to golden-yellow, orange | wikipedia.orgontosight.ai |

| Pleochroism | The change in color with the rotation of the crystal in polarized light. | α = colorless, β = yellow, γ = greenish-yellow | culturalheritage.org |

| Birefringence (Δn) | The difference between the highest and lowest refractive indices. | ~0.35 (visible frequencies) | acs.orgtudelft.nlnih.gov |

| Refractive Indices | The measure of how much the path of light is bent, or refracted, when entering the material. | α ≈ 2.4, β ≈ 2.81, γ ≈ 3.02 | culturalheritage.org |

Electrophysical and Optical Characterization Methods

Impedance Spectroscopy and Electrical Conductivity Measurements

The electrophysical properties of orpiment (As₂S₃), a semiconductor material, are critical for its applications in electronics and optoelectronics. semanticscholar.org Impedance spectroscopy and electrical conductivity measurements are key techniques used to probe these properties.

Orpiment is classified as a group V/VI, intrinsic p-type semiconductor. wikipedia.orgazom.com Its electrical conductivity is influenced by factors such as temperature, frequency of the applied electric field, and the presence of dopants. ias.ac.in

AC Conductivity: The alternating current (a.c.) conductivity of pure amorphous As₂S₃ follows the well-established relationship σac ∝ ωs, where ω is the angular frequency and 's' is a frequency exponent that is typically close to unity at low temperatures and decreases with increasing temperature. ias.ac.in This behavior is successfully explained by the correlated barrier hopping (CBH) model, which describes charge transport via hopping between localized states. ias.ac.in

Studies on nickel-doped amorphous As₂S₃ have shown that impurities can significantly alter the a.c. conductivity behavior. While the frequency dependence remains similar to pure As₂S₃ at lower temperatures, distinct peaks appear in the temperature dependence of a.c. conductivity at higher temperatures. ias.ac.in This deviation from the simple power law is attributed to a relaxation process introduced by the nickel doping. ias.ac.in

DC Conductivity and High-Pressure Studies: Direct current (d.c.) conductivity measurements provide information about the intrinsic charge transport mechanisms. High-pressure studies on crystalline orpiment have revealed dramatic changes in its electrical conductivity. As pressure increases, the electrical conductivity of orpiment shows a rapidly increasing trend. semanticscholar.org For instance, between 24.4 and 38.2 GPa, the conductivity increases significantly, which is attributed to the increased overlap of electronic orbital wave functions and the narrowing of the energy gap. semanticscholar.org

At approximately 42.0 GPa, orpiment undergoes a pressure-induced metallization, where its electrical conductivity becomes greater than 1 S·cm⁻¹, indicating a transition from a semiconductor to a metallic state. semanticscholar.org This transition is reversible upon decompression. semanticscholar.org These high-pressure experiments, often conducted in a diamond anvil cell (DAC), combine impedance spectroscopy and electrical conductivity measurements at various temperatures to confirm the metallic nature of the high-pressure phase. semanticscholar.orgdntb.gov.ua The observed changes in conductivity are often correlated with structural phase transitions. For example, a second-order isostructural phase transition at around 25.0 GPa is manifested by noticeable changes in the slope of the conductivity. semanticscholar.org

The table below presents a summary of the electrical properties of orpiment.

| Property | Condition | Value/Observation | Citation |

|---|---|---|---|

| Semiconductor Type | Standard conditions | Intrinsic p-type | wikipedia.orgazom.com |

| AC Conductivity (pure a-As₂S₃) | Varying frequency and temperature | Follows σac ∝ ωs; explained by CBH model | ias.ac.in |

| Electrical Conductivity | ~24.4 - 38.2 GPa | Rapidly increasing trend | semanticscholar.org |

| Metallization Pressure | High pressure | ~42.0 GPa | semanticscholar.org |

| Conductivity at Metallization | > 38.2 GPa | > 1 S·cm⁻¹ | semanticscholar.org |

| Magnetic Susceptibility | Standard conditions | -70.0·10⁻⁶ cm³/mol | wikipedia.org |

Optical Absorption and Reflectivity Studies for Bandgap Determination

The optical properties of orpiment (As₂S₃), particularly its optical bandgap, are defining characteristics that govern its interaction with light and its potential for photonic applications. optica.org Optical absorption and reflectivity spectroscopy are the primary methods used to determine the bandgap energy (Eg).

Orpiment is a semiconductor with a wide bandgap, which makes it transparent to infrared light over a broad range. wikipedia.org The exact value of the bandgap can vary depending on whether the material is in its crystalline or amorphous (glassy) form, and can be influenced by factors like temperature and pressure.

Bandgap of Crystalline and Amorphous Orpiment: Crystalline orpiment has a direct bandgap of approximately 2.7 eV under ambient conditions. wikipedia.orgaps.orgtandfonline.com However, some studies also report an indirect bandgap of around 2.6 eV. acs.orgnih.gov For amorphous As₂S₃, the optical bandgap is generally found to be in the range of 2.15 to 2.36 eV. researchgate.net One study on natural orpiment determined its bandgap to be 2.20 eV, corresponding to an onset absorption wavelength of 564 nm. uantwerpen.be The difference in bandgap energy between the crystalline and amorphous forms is a key characteristic, with the crystalline form generally having a larger bandgap. uantwerpen.be

Influence of Pressure on the Bandgap: The bandgap of orpiment is highly sensitive to pressure. Studies have shown that with increasing hydrostatic pressure, the optical absorption edge exhibits a rapid red-shift, meaning the bandgap energy decreases significantly. aps.orgtandfonline.com The bandgap of crystalline orpiment decreases from 2.7 eV at ambient pressure to 1.6 eV at 10 GPa (100 kbar). aps.orgtandfonline.com The initial rate of this decrease is approximately -14 meV/kbar. aps.orgtandfonline.com This phenomenon is interpreted as a pressure-induced enhancement of the interlayer interactions, which broadens the intralayer energy bands and consequently closes the gap. aps.orgtandfonline.com This behavior is in stark contrast to many three-dimensional semiconductors like Gallium Arsenide (GaAs), where pressure typically causes a blue-shift (increase) in the bandgap. tandfonline.com

Methodology: The bandgap is typically determined from the analysis of optical absorption spectra obtained from transmission measurements on thin films or polished discs. scilit.com The absorption coefficient (α) is calculated, and Tauc's extrapolation method is often used to determine the optical bandgap from the relationship (αhν)m versus photon energy (hν), where 'm' is a parameter that depends on the nature of the electronic transition (m=1/2 for direct allowed transitions and m=2 for indirect allowed transitions). researchgate.net Reflectivity measurements can also be used to calculate the refractive index and absorption, providing another route to determine the optical properties and bandgap. scilit.com

The table below summarizes the bandgap properties of orpiment under different conditions.

| Form | Condition | Bandgap Type | Bandgap Energy (Eg) | Citation |

|---|---|---|---|---|

| Crystalline | Ambient Pressure | Direct | ~2.7 eV | wikipedia.orgaps.orgtandfonline.com |

| Crystalline | Ambient Pressure | Indirect | ~2.6 eV | acs.orgnih.gov |

| Amorphous | Ambient Pressure | Optical | 2.15 - 2.36 eV | researchgate.net |

| Natural Orpiment | Ambient Pressure | Optical | 2.20 eV | uantwerpen.be |

| Crystalline | 10 GPa (100 kbar) | - | 1.6 eV | aps.orgtandfonline.com |

| Vitreous | 300 K | Indirect | 1.072 eV | scilit.com |

| Vitreous | 300 K | Direct | 3.308 eV | scilit.com |

Environmental Geochemistry and Degradation Pathways

Oxidation Mechanisms of Orpiment (As₂S₃)

The oxidation of orpiment is a primary degradation route, proceeding through distinct mechanisms that lead to arsenic compounds with different oxidation states. Research has identified two principal pathways for its degradation, one initiated by light and another by the presence of a binding medium, such as those found in historical paintings. uva.nlnih.gov

The most well-documented oxidation pathway for orpiment is its light-induced transformation into arsenolite (As₂O₃), a white, trivalent arsenic oxide. uva.nlrsc.org This process is a photo-oxidation reaction where exposure to light, particularly UV-visible light, provides the energy to break the arsenic-sulfur bonds. nih.govosti.govacs.org Upon direct illumination of dry orpiment powder, the primary degradation product observed is arsenolite. nih.govosti.govacs.org This transformation is responsible for the fading and color loss seen in artworks that used orpiment pigment. nih.govacs.org The reaction fundamentally involves the oxidation of As(III) in the sulfide (B99878) mineral to As(III) in the oxide form. nih.gov

Beyond the formation of trivalent arsenolite, orpiment degradation frequently leads to the creation of more highly oxidized pentavalent arsenic (As(V)) species. nih.govnih.gov This occurs through two primary scenarios. First, the initially formed arsenolite can undergo further oxidation to As(V). uva.nl Second, a distinct, light-independent pathway exists where orpiment, in the presence of a medium like linseed oil or egg tempera, partially dissolves to form aqueous trivalent arsenite species (As(III)aq), such as As(III)-OH. uva.nlnih.govnih.gov These mobile intermediates then oxidize to form As(V) species. uva.nlosti.govacs.org These As(V) species are highly mobile and can migrate throughout the surrounding matrix, such as the various layers of a painting. nih.govacs.org This process can occur within weeks and does not require light. uva.nlosti.gov

Environmental factors play a crucial role in dictating the rate and nature of orpiment degradation.

Light : Exposure to light is the primary driver for the direct conversion of orpiment to arsenolite. rsc.orgresearchgate.net This photo-degradation is a significant concern for the preservation of cultural artifacts containing orpiment. wikipedia.orgd-nb.info

Humidity : The presence of water, or high relative humidity, facilitates the degradation process. researchgate.net While humidity alone may not have a significant effect, its combination with light accelerates the decomposition to arsenic trioxide. d-nb.info Water can also promote the further oxidation of arsenite to more soluble and mobile arsenate ions (As(V)). researchgate.netresearchgate.net

Environmental Media : The medium in which orpiment is found has a profound impact. In complex matrices like oil or egg tempera paints, the medium itself can initiate degradation without light. uva.nlresearchgate.net It facilitates the dissolution of orpiment, leading to the formation of mobile As(III) and subsequently As(V) species. nih.govnih.govosti.gov The radicals formed during the drying of oils like linseed oil may also influence the degradation process. nih.govacs.org

Table 1: Key Degradation Pathways of Orpiment (As₂S₃)

| Pathway | Trigger | Key Intermediates | Final Products | Citation |

| Photo-oxidation | Light (UV-Visible) | - | Arsenolite (As₂O₃) | uva.nlnih.govrsc.orgnih.govosti.gov |

| Medium-Induced Oxidation | Presence of a medium (e.g., oil, egg tempera) | Aqueous Arsenite [As(III)aq] species | Pentavalent Arsenic [As(V)] species | uva.nlnih.govnih.govosti.govacs.org |

Formation of Pentavalent Arsenic (As(V)) Species

Interactions with Other Chemical Species in Complex Matrices

Once formed, the mobile degradation products of orpiment, particularly As(V) species, can react with other chemicals present in their environment. In the context of historical paintings, these As(V) species can react with available metal cations from other pigments. uva.nlnih.gov For example, the presence of lead white (a lead carbonate pigment) can lead to the formation of new, insoluble crystalline compounds such as lead arsenates (e.g., mimetite). uva.nl These newly formed minerals can induce physical stress within the paint layers, leading to structural damage like cracking and delamination. uva.nlnih.govosti.gov Similarly, interactions with copper-based pigments can lead to the formation of dark copper sulfide species. rsc.org

Long-Term Stability and Environmental Transformation Dynamics

Orpiment is stable under reducing (anoxic) conditions. aip.org However, in oxidizing environments, it undergoes transformation. aip.org Its long-term stability is low when exposed to light and humidity, leading to the formation of arsenic oxides. wikipedia.orgd-nb.info The degradation is a long-term phenomenon, with changes observed over centuries in artworks. uva.nl

Advanced Material Science and Technological Research Directions

Semiconductor Properties and Electronic Band Structure Engineering

Orpiment is a semiconductor characterized by a wide optical bandgap of approximately 2.7 eV under ambient conditions. nih.gov Its quasi-two-dimensional layered crystal structure, held together by weak van der Waals forces, makes its electronic properties highly tunable, particularly through the application of external pressure. nih.govresearchgate.net

The application of high pressure is a highly effective method for modulating the crystal structure and, consequently, the electronic properties of orpiment. researchgate.net Experimental and theoretical studies have systematically investigated its behavior under compression, revealing significant changes in its electronic band structure. nih.govresearchgate.netupv.es

Under ambient conditions, crystalline orpiment possesses a monoclinic structure (space group P2₁/c) and an indirect bandgap of about 2.07 eV. nih.gov As pressure increases, the layers are compressed, strengthening the interlayer bonding. This leads to a transformation from a two-dimensional layered framework to a quasi-three-dimensional structure. researchgate.net This structural evolution causes the electronic bands to become more dispersive, resulting in a continuous narrowing of the electronic bandgap. researchgate.net

Key findings from high-pressure studies include:

A second-order isostructural phase transition is observed at approximately 25.0 GPa, indicated by changes in the material's compressibility. nih.gov

The bandgap progressively decreases with pressure, reaching 0.51 eV at 20.0 GPa. nih.gov

Pressure-induced metallization occurs at around 45.0 GPa, where the bandgap closes completely. nih.gov

Some studies suggest that at pressures above 6 GPa, As₂S₃ can become metastable and decompose into new high-pressure phases like AsS₂ and AsS. mathnet.ru

This ability to tune the bandgap from a wide-gap semiconductor to a metallic state opens avenues for developing novel electronic and optoelectronic devices with pressure-sensitive functionalities. researchgate.net

Table 1: Pressure-Dependent Properties of Orpiment (As₂S₃)

| Pressure (GPa) | Property/Event | Description | Source(s) |

|---|---|---|---|

| Ambient | Initial Bandgap | Indirect bandgap of ~2.07 eV (theoretical) to 2.7 eV (optical). | nih.gov |

| > 6 | Metastability | Potential decomposition into high-pressure phases (AsS₂ + AsS). | mathnet.ru |

| 20.0 | Bandgap Narrowing | Bandgap decreases to approximately 0.51 eV. | nih.gov |

| ~25.0 | Isostructural Phase Transition | A second-order phase transition occurs without a change in space group, marked by altered compressibility. | nih.gov |

| 45.0 | Metallization | The electronic bandgap closes completely, inducing a metallic state. | nih.gov |

While the considerable bandgap of orpiment has historically limited its widespread use in optoelectronics, ongoing research into its nanostructured forms and composites is creating new possibilities. researchgate.net The material's high photosensitivity and optically tunable properties make it attractive for photonic applications. ursinus.edu

Recent developments include:

Quantum Dots (QDs): Orpiment QDs have been synthesized, exhibiting strong blue photoluminescence and good stability. researchgate.net Composite thin films incorporating these QDs, such as As₂S₃-As₂O₃/Polypyrrole, have been developed for optoelectronic applications spanning the ultraviolet to infrared range, showing promising responsivity and detectivity. mdpi.com

Nonlinear Optics: Exfoliated thin flakes of As₂S₃ have demonstrated significant anisotropic third-harmonic generation (THG), a nonlinear optical response. optica.org This property is valuable for applications in integrated photonic circuits, nonlinear beam converters, and optical switches. optica.org

Photonic Devices: As a chalcogenide glass, As₂S₃ is a candidate for fabricating components like diffraction gratings, waveguides, and resonators through techniques like direct laser writing. ursinus.edu

These research directions highlight the potential of As₂S₃ to be engineered for specialized optoelectronic and photonic devices, moving beyond its traditional limitations. researchgate.netresearchgate.net

Bandgap Modulation under High Pressure

Photocatalytic Applications

The semiconductor nature of orpiment suggests its potential as a photocatalyst, a material that can harness light energy to drive chemical reactions. Research is focused on its use in clean energy production and environmental cleanup.

Photocatalytic water splitting to produce hydrogen (H₂) is a key goal for clean energy. A suitable photocatalyst must have a bandgap large enough to split water (thermodynamically >1.23 eV) and band edge positions that straddle the redox potentials of water. researchgate.net Orpiment's bandgap of ~2.7 eV makes it a theoretically suitable candidate for this application. nih.govresearchgate.net

First-principles calculations and theoretical studies suggest that As₂S₃ nanosheets possess favorable electronic and optical properties for solar water splitting. researchgate.net Although extensive experimental validation is still in early stages, the material's potential is recognized. nih.gov Research on analogous materials like antimony sulfide (B99878) (Sb₂S₃) monolayers has shown feasibility for the photocatalytic hydrogen evolution reaction (HER), further encouraging investigation into As₂S₃. researchgate.net The primary challenge remains the efficient separation of photogenerated electrons and holes to prevent recombination and improve quantum efficiency. mdpi.com

Photocatalysis is a promising green technology for degrading persistent organic pollutants in water. osti.gov The research into using As₂S₃ for environmental remediation is an emerging field, largely informed by the proven capabilities of similar semiconductor materials.

Studies on analogous metal sulfides like antimony sulfide (Sb₂S₃) and bismuth sulfide (Bi₂S₃) have demonstrated high photocatalytic activity in the degradation of organic dyes such as Methylene Blue (MB) and Rhodamine B (RhB) under visible light irradiation. rsc.orgd-nb.info For example, urchin-like Sb₂S₃ nanostructures have achieved a photodegradation ratio of up to 99.32% for MB. rsc.org These findings suggest a strong potential for nanostructured As₂S₃ to act as an effective photocatalyst for breaking down industrial pollutants. The development of efficient As₂S₃-based photocatalysts represents a viable direction for future environmental remediation technologies. researchgate.net

Table 2: Photocatalytic Degradation of Organic Dyes Using Analogous Sulfide Nanostructures

| Photocatalyst | Pollutant | Key Finding | Source(s) |

|---|---|---|---|

| Urchin-like Sb₂S₃ | Methylene Blue (MB) | Achieved 99.32% degradation under visible light irradiation for 130 minutes. | rsc.org |

| Bi₂S₃ Nanostructures (dots and rods) | Rhodamine B (RhB) | Showed high efficiency in the photodegradation of RhB. Nanodots exhibited higher activity than nanorods. | d-nb.info |

| Bi₂S₃ Nanostructures | Methylene Blue (MB) | Demonstrated effective photocatalytic degradation activity. | d-nb.info |

Water-Splitting Research

Thin Film Devices and Nanomaterial Applications

The fabrication of orpiment into thin films and nanomaterials unlocks novel applications by leveraging its unique properties at the nanoscale. As₂S₃'s layered structure, similar to graphene, allows it to be exfoliated into two-dimensional nanosheets. acs.org

Research in this area has shown:

Thin Film Deposition: As₂S₃ thin films can be prepared by various cost-effective methods, including chemical bath deposition (CBD), spin-coating, and thermal evaporation. ursinus.eduijcaonline.org These films are being explored for use in electronic switching devices, optical mass memories, and as components in plasmonic devices. ijcaonline.org

Nanosheet Fabrication: Liquid-phase exfoliation can produce few-layered As₂S₃ nanosheets from bulk orpiment crystals. acs.org

Anisotropic Properties: These 2D nanosheets exhibit highly anisotropic mechanical and optical properties due to their low in-plane crystal symmetry. acs.org For instance, the Young's modulus along the crystal's a-axis (79.1 GPa) is significantly higher than along the c-axis (47.2 GPa). acs.org This anisotropy is attractive for creating orientation-dependent nanomechanical resonators and other advanced nanodevices. acs.org

Chemical Stability: Compared to other anisotropic 2D materials like black phosphorus, As₂S₃ demonstrates much higher chemical stability, making it a more robust candidate for practical applications. acs.org

The combination of tunable electronic properties, high chemical stability, and unique mechanical characteristics makes As₂S₃ nanomaterials a promising platform for the next generation of thin-film technologies and nanodevices. ijcaonline.orgacs.org

High-Pressure Material Behavior and Phase Transitions

The study of orpiment (As₂S₃) under high-pressure conditions reveals significant changes in its structural, vibrational, and electronic properties. Research using diamond anvil cells (DAC) combined with various analytical techniques has shown that both crystalline and amorphous forms of As₂S₃ undergo distinct transformations as pressure increases.

Crystalline Orpiment (α-As₂S₃):

At ambient conditions, crystalline orpiment possesses a layered monoclinic structure with the space group P2₁/c. upv.esnih.gov The layers are held together by weak van der Waals forces. nih.gov The application of pressure primarily shortens the distance between these layers, leading to a significant and rapid reduction in the material's optical band gap. tandfonline.com The band gap decreases from approximately 2.7 eV at ambient pressure to 1.6 eV at 10 GPa. tandfonline.commathnet.ruresearchgate.net This change is attributed to an enhancement of the interlayer interactions. tandfonline.com

Further compression does not induce a first-order phase transition up to 25 GPa at room temperature. upv.esresearchgate.net Instead, orpiment undergoes a pressure-induced isostructural phase transition at approximately 20-25 GPa. upv.esresearchgate.netmdpi.comnih.gov This transition is characterized by a change in the nature of the atomic bonding from covalent to metavalent, without altering the crystal symmetry. upv.esresearchgate.net A key feature of this transition is the increase in the coordination number of the arsenic (As) atoms from three to more than five. upv.esresearchgate.net This change in bonding and coordination leads to several observable effects:

A progressive decrease in the electronic and optical bandgap. upv.esresearchgate.net

An increase in the dielectric tensor components and Born effective charges. upv.esresearchgate.net

A notable softening of many high-frequency optical vibrational modes. upv.esresearchgate.net

At even higher pressures, a pressure-induced metallization of crystalline orpiment occurs at approximately 42.0 GPa. mdpi.comnih.gov This transition to a metallic state is reversible. mdpi.com First-principles theoretical calculations support these experimental findings, predicting the closure of the bandgap and thus metallicity at around 45.0 GPa. mdpi.comnih.gov Upon recovery from high pressure, the material remains in a crystalline phase with an intact layered structure. mdpi.comnih.gov

Some studies conducted at combined high pressure (> 6 GPa) and high temperature (> 800 K) have shown that orpiment can decompose into two different high-pressure phases, AsS₂ and AsS. researchgate.netresearchgate.net

Amorphous Orpiment (v-As₂S₃):

The glassy or amorphous form of As₂S₃ also exhibits significant structural evolution under pressure. Raman spectroscopy studies have provided evidence for a glass-to-glass transition at around 4 GPa. aip.org This initial transition is thought to involve a structural reorganization that changes the local network from two-dimensional (2D) to three-dimensional (3D). aip.org

In-situ high-pressure investigations using energy-dispersive x-ray absorption spectroscopy (EXAFS) up to 60 GPa reveal further gradual changes. aip.org A key finding is the progressive elongation of the average As-S bond distance, which occurs in the pressure range of 15–50 GPa. aip.org This elongation is interpreted as a signature of an increase in the average coordination number around the arsenic atoms. aip.org These structural transformations are accompanied by a progressive metallization of the glass, confirmed by a continuous closure of the energy gap and a negative shift in the As K absorption edge position. aip.org The observed structural and electronic changes in amorphous As₂S₃ are found to be reversible upon the release of pressure. aip.org

Table 1: Summary of High-Pressure Transitions in Orpiment (As₂S₃)

| Material Form | Pressure Range (GPa) | Transition Type | Key Research Findings | Citations |

| Crystalline (α-As₂S₃) | ~20 - 25 GPa | Isostructural Phase Transition | Transition from covalent to metavalent bonding; As coordination increases from 3 to >5; No change in P2₁/c crystal symmetry. | upv.esresearchgate.netmdpi.com |

| ~42 - 45 GPa | Semiconductor-Metal Transition | Reversible metallization; Bandgap closes. | mdpi.comnih.gov | |

| Amorphous (v-As₂S₃) | ~4 GPa | Glass-to-Glass Transition | Structural reorganization from a 2D to a 3D local network. | aip.org |

| 15 - 50 GPa | Gradual Structural Change | Elongation of As-S bond distance; Increase in average As coordination number. | aip.org | |

| up to ~57 GPa | Progressive Metallization | Continuous closure of the optical/energy gap. | aip.org |

Table 2: Pressure Dependence of Optical Band Gap in Crystalline Orpiment (α-As₂S₃)

| Pressure (GPa) | Optical Band Gap (eV) | Citations |

| 0 (Ambient) | ~2.7 | nih.govtandfonline.com |

| 10 | ~1.6 | tandfonline.comresearchgate.net |

| 20 | 0.51 | mdpi.com |

| 45 | 0 (Closed) | mdpi.com |

Archaeological and Art Historical Research on Orpiment Pigment

Historical Documentation and Geographic Distribution of Orpiment Use

The use of orpiment as a pigment dates back thousands of years, with a broad geographic distribution. Its name is derived from the Latin auripigmentum, meaning "gold pigment," reflecting its prized deep-yellow color. wikipedia.org

Historical records and archaeological findings confirm its use in ancient Egypt, where it was identified in tomb decorations from the New Kingdom (16th-11th centuries BCE) and on objects from the 31st to the 6th century B.C. upenn.edunaturalpigments.eu It was also used in ancient Mesopotamia, on Assyrian artifacts, in Persian manuscripts, and for coloring Chinese lacquerware. upenn.edu In China, it was known as "Yellow Arsenic" and has been a historically significant mineral source. geologyscience.com A traditional Thai painting technique, which is still in use, employs orpiment to create yellow ink for writing on black paper manuscripts. wikipedia.org

During the medieval period, European artists imported orpiment from Asia Minor. wikipedia.org It was a popular pigment from medieval times through the Renaissance and beyond, frequently used in illuminated manuscripts, panel paintings, and frescoes. upenn.edu For example, orpiment was used on the altar frontal in the medieval Norwegian church of Tingelstad and in the green cloak of Edmund the Martyr in the Wilton Diptych (c. 1395-9). wikipedia.org The Venetian School painters of the 16th century frequently used arsenic sulfide (B99878) pigments, and their use increased among Northern European painters in the 17th century. mdpi.com The pigment was also known as "king's yellow" or "Chinese yellow" when imported from Asia. upenn.edu

Notable mineral sources of orpiment were historically found in Turkish Kurdistan and the Republic of Georgia. naturalpigments.eunaturalpigments.com In Italian painting, sources included the fumaroles of Mount Vesuvius and the Campi Flegrei. naturalpigments.eunaturalpigments.com Other significant deposits are located in China, Peru, Romania, and Turkey. geologyscience.com Despite its toxicity, its brilliance made it a preferred yellow until more stable and less toxic alternatives like cadmium yellows were introduced in the 19th century. wikipedia.orgupenn.edu

Identification Methodologies in Cultural Heritage Materials

The identification of orpiment in artifacts is crucial for understanding artistic techniques, trade routes, and for developing appropriate conservation strategies. Modern analytical methods allow for precise identification, often without damaging the object.

A multi-analytical approach is often employed to identify orpiment and its degradation products in cultural heritage materials. heritagebites.org These non-destructive techniques provide elemental and molecular information without the need for sampling.

Portable X-ray Fluorescence (pXRF): This technique is widely used for in-situ elemental analysis of cultural heritage objects. researchgate.net pXRF can detect the presence of arsenic (As), a key component of orpiment. tandfonline.com It is effective for identifying major elements but is often used in conjunction with other methods for a more complete and confirmed analysis. wordpress.com For instance, pXRF analysis of 17th-century bookbindings revealed arsenic and sulfur peaks, indicating the use of orpiment. tandfonline.com

Raman Spectroscopy: This is a powerful non-destructive technique for identifying the specific molecular structure of pigments. nih.gov Raman spectroscopy can distinguish orpiment (As2S3) from its related compounds and degradation products, such as realgar and arsenolite. heritagebites.org It has been successfully used to identify orpiment in diverse objects, including Dutch Golden Age paintings, Tibetan Buddhist murals, and Ibero-American Colonial paintings. heritagebites.orgnih.govmdpi.com

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): This method provides high-resolution images of the pigment particles and simultaneous elemental analysis. SEM-EDS can map the distribution of arsenic and sulfur within the paint layers, revealing how the pigment was applied and if it has migrated. heritagebites.org It has been used to verify orpiment fragments from a Viking Age site in Iceland and to study the distribution of arsenic in paint cross-sections. heritagebites.orgresearchgate.net

These techniques are often integrated to provide a comprehensive understanding of the materials. For example, a study of a Dutch Golden Age painting used Raman to identify orpiment and SEM-EDS to show the concentration and migration of arsenic through the paint layers. heritagebites.org

| Analytical Technique | Information Provided | Application Example |

| pXRF | Elemental composition (presence of Arsenic) | Identifying orpiment on 17th-century bookbindings. tandfonline.com |

| Raman Spectroscopy | Molecular identification (fingerprinting of As2S3) | Characterizing orpiment in Dutch Golden Age paintings and Colonial panel paintings. heritagebites.orgnih.gov |

| SEM-EDS | High-resolution imaging and elemental mapping | Verifying Viking Age orpiment fragments and mapping arsenic distribution in paint layers. heritagebites.orgresearchgate.net |

Characterization of Artificial Arsenic Sulfide Pigments

Alongside naturally occurring orpiment, artificial versions of arsenic sulfide pigments have been used in artworks for centuries, particularly since the later Middle Ages. naturalpigments.euchimia.ch These synthetic pigments, often called "king's yellow," were produced through various methods, resulting in materials with distinct characteristics. upenn.educhimia.ch

Research has identified two primary manufacturing routes:

Wet-Process: This method involves precipitation and produces amorphous, spherical particles of golden-yellow arsenic sulfide that are very small, typically ranging from 0.2 to 2 micrometers in diameter. chimia.chchimia.ch

Dry-Process: This technique uses roasting and/or sublimation of arsenic-containing materials (like arsenolite) with sulfur. chimia.chchimia.ch The products are more complex and can include:

Amorphous, golden-yellow oval drops and spherules of arsenic sulfide glass, typically 1 to 20 micrometers in diameter. chimia.chchimia.ch

Crystalline aggregates of colorless arsenolite (As2O3). chimia.chchimia.ch

Members of the alacranite solid solution series (As8S8–As8S9). chimia.chchimia.ch

The identification of artificial orpiment in artworks, such as a 17th-century Dutch painting from Rembrandt's studio and a 16th/17th-century South German sculpture, was achieved by analyzing the morphology and composition of the pigment particles. chimia.chchimia.ch The pigment in the Rembrandt studio painting was classified as 'purified artificial orpiment glass' due to its uniform bright yellow spherules. chimia.chresearchgate.net In contrast, the sculpture contained a 'complex artificial orpiment' with a mixture of arsenic sulfide glass fragments, alacranite, and arsenolite. chimia.chchimia.ch The presence of these varied components is indicative of the dry-process manufacturing method. chimia.ch

Degradation Phenomena of Orpiment-Based Pigments in Artworks

Orpiment is known to be an unstable pigment that undergoes significant degradation over time, leading to aesthetic and structural damage in artworks. acs.orgnih.gov This degradation is primarily a light-induced oxidation process, but it is also influenced by interactions with other materials in the paint layer. heritagebites.orguva.nl

The chemical environment surrounding orpiment particles plays a crucial role in its degradation pathways. The binding medium (such as oil or egg tempera) and adjacent pigments can react with orpiment and its initial degradation products. uva.nl

The primary degradation product of orpiment upon exposure to light is often the white, powdery arsenolite (As2O3). acs.orguva.nl However, research has revealed a more complex, two-pathway process, especially when a binding medium is present. nih.govosti.gov

Light-Induced Pathway: Direct UV-visible light on dry orpiment powder primarily forms arsenolite (As2O3). osti.govresearchgate.net

Medium-Initiated Pathway: In the presence of a medium like linseed oil or egg yolk, orpiment can partially dissolve, forming mobile aqueous As(III) species even without light. uva.nlosti.gov These species can then oxidize further to form aqueous As(V) species (arsenates). uva.nlosti.gov This process can occur within weeks of the paint's application. osti.govresearchgate.net

These highly mobile arsenate ions can migrate through the paint layers and react with cations from other pigments. heritagebites.orgosti.gov

Interaction with Lead Pigments: When orpiment is used near lead-based pigments like lead white (basic lead carbonate), the migrating arsenates can react with lead ions to form insoluble lead arsenates, such as schultenite (PbHAsO4) and mimetite [Pb5(AsO4)3Cl]. heritagebites.orgnih.govuva.nl This has been observed in 17th-century oil paintings. nih.gov

Interaction with Copper Pigments: The use of orpiment in proximity to copper-based pigments like verdigris can lead to the formation of dark copper sulfides. acs.orgresearchgate.net This occurs because of a structural rearrangement in the orpiment that releases sulfur atoms, which then react with the copper ions. researchgate.netuantwerpen.be This interaction explains the documented darkening of verdigris and minium (a lead pigment) when placed near orpiment paints. acs.orgresearchgate.net Medieval painting guides often warned against mixing orpiment with lead- or copper-containing pigments. naturalpigments.com

The binding medium itself influences the reaction. Linseed oil, which dries chemically, produces more radicals than egg yolk, and these radicals may also affect orpiment's degradation. acs.orgnih.gov

The degradation of orpiment and its subsequent chemical interactions cause significant visual and physical changes in artworks. acs.orgnih.gov